molecular formula C16H17NOS B5821488 2-(benzylthio)-N-ethylbenzamide

2-(benzylthio)-N-ethylbenzamide

Cat. No. B5821488
M. Wt: 271.4 g/mol
InChI Key: LXCPEFNLQDHPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-ethylbenzamide, also known as BTEB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BTEB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-ethylbenzamide is not fully understood. However, it has been proposed that 2-(benzylthio)-N-ethylbenzamide may exert its effects by modulating various signaling pathways in cells. 2-(benzylthio)-N-ethylbenzamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects:
2-(benzylthio)-N-ethylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(benzylthio)-N-ethylbenzamide has also been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, 2-(benzylthio)-N-ethylbenzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-ethylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. 2-(benzylthio)-N-ethylbenzamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(benzylthio)-N-ethylbenzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. 2-(benzylthio)-N-ethylbenzamide also has a relatively low potency compared to other compounds with similar therapeutic properties.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-ethylbenzamide. One area of research is to investigate the mechanism of action of 2-(benzylthio)-N-ethylbenzamide in greater detail. This could help to identify new therapeutic targets for the treatment of inflammation and cancer. Another area of research is to develop more potent analogs of 2-(benzylthio)-N-ethylbenzamide that can be used in clinical trials. Finally, the therapeutic potential of 2-(benzylthio)-N-ethylbenzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases should be explored.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-ethylbenzamide involves the reaction of N-ethylbenzamide with benzyl mercaptan in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is around 80%, and the purity of the product can be confirmed by HPLC analysis.

Scientific Research Applications

2-(benzylthio)-N-ethylbenzamide has been found to exhibit various therapeutic applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 2-(benzylthio)-N-ethylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

2-benzylsulfanyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-17-16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPEFNLQDHPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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